2-(T-Butyldimethylsilyloxy)-4-bromoanisole

Catalog No.
S682754
CAS No.
177329-71-4
M.F
C13H21BrO2Si
M. Wt
317.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(T-Butyldimethylsilyloxy)-4-bromoanisole

CAS Number

177329-71-4

Product Name

2-(T-Butyldimethylsilyloxy)-4-bromoanisole

IUPAC Name

(5-bromo-2-methoxyphenoxy)-tert-butyl-dimethylsilane

Molecular Formula

C13H21BrO2Si

Molecular Weight

317.29 g/mol

InChI

InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,1-6H3

InChI Key

MQARBOIOUKKZCE-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)OC

Organic Synthesis:

-(T-Butyldimethylsilyloxy)-4-bromoanisole (2-(TBDMS)-4-bromoanisole) is a valuable intermediate in organic synthesis due to its unique combination of functional groups: a protected hydroxyl group (ether linked to the tert-butyldimethylsilyl group, TBDMS), a bromo substituent, and an aromatic ring. This combination allows for various chemical transformations, making it a versatile building block for the synthesis of complex molecules.

  • Protecting Group Chemistry: The TBDMS group serves as a protecting group for the hydroxyl functionality. This temporary protection allows for selective modification of other parts of the molecule without affecting the hydroxyl group. The TBDMS group can be easily removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions .
  • Suzuki-Miyaura Coupling: The bromo group readily participates in Suzuki-Miyaura coupling reactions, a powerful tool for carbon-carbon bond formation. This reaction allows the introduction of various functional groups or complex carbon chains onto the aromatic ring, expanding the molecule's diversity and potential applications .

Medicinal Chemistry:

-(TBDMS)-4-bromoanisole is used as a starting material for the synthesis of various bioactive molecules with potential therapeutic applications.

  • Development of Kinase Inhibitors: The molecule has been utilized as a precursor in the synthesis of potent and selective inhibitors of kinases, enzymes involved in various cellular processes. Kinase inhibitors are being actively explored for the treatment of cancer, inflammatory diseases, and other pathological conditions .
  • Design of Antibacterial Agents: The bromo group and the aromatic ring system of 2-(TBDMS)-4-bromoanisole provide a suitable platform for the development of novel antibacterial agents. Studies have shown that modifications of this molecule can lead to compounds with promising antibacterial activity .

Material Science:

-(TBDMS)-4-bromoanisole has potential applications in material science due to its ability to form self-assembled structures.

  • Liquid Crystals: The molecule's rigid structure and aromatic character make it a candidate for the development of liquid crystals, materials exhibiting properties between liquids and solids and used in various display technologies .
  • Organic Photovoltaics: The molecule's ability to absorb light and potentially participate in charge transfer processes suggests its potential application in organic photovoltaic materials, used for converting light energy into electricity .

2-(T-Butyldimethylsilyloxy)-4-bromoanisole is an organosilicon compound characterized by its unique structure, which includes a t-butyldimethylsilyloxy group attached to a 4-bromoanisole moiety. Its molecular formula is C₁₃H₂₁BrO₂Si, and it has a molecular weight of approximately 317.3 g/mol. This compound is notable for its application in organic synthesis and as a reagent in various

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom in this compound can readily engage in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds .
  • Grignard Reactions: It can be utilized in Grignard reactions, where the bromine atom acts as a leaving group to form Grignard reagents that are useful for further synthetic transformations .
  • Reduction Reactions: The compound can also undergo reduction processes, yielding derivatives that may have enhanced biological activity or different chemical properties .

The synthesis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole typically involves several steps:

  • Preparation of Starting Materials: The synthesis starts with commercially available 4-bromoanisole.
  • Introduction of the T-Butyldimethylsilyloxy Group: This is achieved through silylation reactions using t-butyldimethylsilyl chloride in the presence of a base such as triethylamine.
  • Purification: The final product is purified through standard techniques such as column chromatography or recrystallization to obtain a high-purity compound .

2-(T-Butyldimethylsilyloxy)-4-bromoanisole finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules.
  • Chemical Research: The compound is used to study the properties of hydroxyl groups and their reactivity under different conditions .
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, particularly in cancer treatment due to their interaction with tubulin .

Interaction studies involving 2-(T-Butyldimethylsilyloxy)-4-bromoanisole primarily focus on its reactivity with other chemical species. For instance:

  • Reactivity with Boronic Acids: Studies have shown that this compound effectively reacts with various boronic acids in palladium-catalyzed cross-coupling reactions, leading to the formation of biaryl compounds .
  • Grignard Reagent Formation: The compound's ability to form Grignard reagents allows it to interact with carbonyl compounds, expanding its utility in synthetic chemistry .

Several compounds share structural similarities with 2-(T-Butyldimethylsilyloxy)-4-bromoanisole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-BromoanisoleBromine at the para positionSimpler structure; lacks silyloxy group
2-(T-Butyldimethylsilyloxy)-5-bromoanisoleSimilar silyloxy group; different bromination positionPotentially different reactivity patterns
2-Bromo-4-methoxyphenolHydroxyl instead of silyloxyMore polar; different reactivity due to hydroxyl group
3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acidBoronic acid functionalityUsed primarily in coupling reactions

The uniqueness of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole lies in its combination of the t-butyldimethylsilyloxy group and the bromine atom, which together enhance its reactivity and utility in synthetic applications compared to simpler bromoanisoles or phenols.

Wikipedia

2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE

Dates

Modify: 2023-08-15

Explore Compound Types